(3-chlorophenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone
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Description
(3-chlorophenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C21H18ClN7O and its molecular weight is 419.87. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of the compound 1-(3-chlorobenzoyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine, also known as (3-chlorophenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone, is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal cell cycle progression, leading to the cessation of cell proliferation . The compound’s interaction with CDK2 is so effective that it shows superior cytotoxic activities against certain cancer cell lines .
Biochemical Pathways
Upon interaction with CDK2, the compound affects the cell cycle progression pathway . This disruption leads to the induction of apoptosis within the cancer cells . The compound’s effect on these pathways results in significant anti-proliferative effects .
Pharmacokinetics
These properties likely contribute to its observed antitumor activity .
Result of Action
The result of the compound’s action is a significant alteration in cell cycle progression, leading to apoptosis induction within cancer cells . This leads to a decrease in the proliferation of the cancer cells .
Biochemical Analysis
Biochemical Properties
Similar compounds have been found to inhibit CDK2, a cyclin-dependent kinase involved in cell cycle regulation . This suggests that 1-(3-chlorobenzoyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine may interact with enzymes and proteins involved in cell cycle control.
Cellular Effects
Preliminary studies suggest that it may have cytotoxic activities against certain cancer cell lines . It may influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
(3-chlorophenyl)-[4-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN7O/c22-16-6-4-5-15(13-16)21(30)28-11-9-27(10-12-28)19-18-20(24-14-23-19)29(26-25-18)17-7-2-1-3-8-17/h1-8,13-14H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAJUNNSBERSPKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=CC=C4)C(=O)C5=CC(=CC=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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